methyl 5-(2-bromoethyl)-1,2-oxazole-3-carboxylate

Organic Synthesis Medicinal Chemistry Building Block Reactivity

Methyl 5-(2-bromoethyl)-1,2-oxazole-3-carboxylate (CAS 2732244-98-1) is a heterocyclic building block featuring an isoxazole core bearing a reactive bromoethyl substituent at the 5-position and a methyl carboxylate at the 3-position. It belongs to the class of 5-(2-haloethyl)isoxazole-3-carboxylates, with the bromine atom imparting distinct reactivity in nucleophilic substitution and cross-coupling chemistries.

Molecular Formula C7H8BrNO3
Molecular Weight 234.05 g/mol
CAS No. 2732244-98-1
Cat. No. B6215133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 5-(2-bromoethyl)-1,2-oxazole-3-carboxylate
CAS2732244-98-1
Molecular FormulaC7H8BrNO3
Molecular Weight234.05 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NOC(=C1)CCBr
InChIInChI=1S/C7H8BrNO3/c1-11-7(10)6-4-5(2-3-8)12-9-6/h4H,2-3H2,1H3
InChIKeyHJBIWTNZMFBYQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-(2-Bromoethyl)-1,2-Oxazole-3-Carboxylate (CAS 2732244-98-1) Procurement Baseline


Methyl 5-(2-bromoethyl)-1,2-oxazole-3-carboxylate (CAS 2732244-98-1) is a heterocyclic building block featuring an isoxazole core bearing a reactive bromoethyl substituent at the 5-position and a methyl carboxylate at the 3-position [1]. It belongs to the class of 5-(2-haloethyl)isoxazole-3-carboxylates, with the bromine atom imparting distinct reactivity in nucleophilic substitution and cross-coupling chemistries [2]. Computed physicochemical properties include a molecular weight of 234.05 g/mol, XLogP3 of 1.6, and topological polar surface area of 52.3 Ų [3].

Why Methyl 5-(2-Bromoethyl)-1,2-Oxazole-3-Carboxylate Cannot Be Substituted by In-Class Chloro Analogs


Direct replacement of the bromoethyl group with a chloroethyl group (e.g., methyl 5-(2-chloroethyl)-1,2-oxazole-3-carboxylate, CAS 2731011-24-6) fundamentally alters the compound's reactivity profile [1]. The C–Br bond (bond dissociation energy ~285 kJ/mol) is significantly weaker than the C–Cl bond (~327 kJ/mol), and bromide is a superior leaving group in SN2 reactions, with alkyl bromides typically reacting 30–60× faster than the corresponding alkyl chlorides under identical conditions [2]. Furthermore, the increased lipophilicity of the bromo analog (XLogP3 1.6 vs. 1.4 for the chloro congener) impacts solubility and membrane partitioning, which is critical when the building block is used to elaborate bioactive molecule libraries [3]. These differentiated properties mean that synthetic routes optimized for the bromoethyl derivative will suffer lower yields, require harsher conditions, or fail entirely if the chloro analog is substituted without re-optimization.

Quantitative Differentiation Evidence Guide for Methyl 5-(2-Bromoethyl)-1,2-Oxazole-3-Carboxylate


Leaving Group Reactivity: Bromoethyl vs. Chloroethyl in Nucleophilic Substitution

The bromoethyl group in the target compound provides markedly higher reactivity in bimolecular nucleophilic substitution (SN2) reactions compared to the analogous chloroethyl compound. In the Finkelstein reaction (NaI/acetone, 60 °C), primary alkyl bromides react 30–60× faster than primary alkyl chlorides [1]. This rate enhancement is attributable to the lower bond dissociation energy of the C–Br bond (≈285 kJ/mol) versus C–Cl (≈327 kJ/mol) and the superior leaving group ability of bromide [2].

Organic Synthesis Medicinal Chemistry Building Block Reactivity

Lipophilicity Modulation: Impact of Halogen on XLogP3

Replacement of bromine with chlorine in the 5-(2-haloethyl)isoxazole-3-carboxylate scaffold reduces XLogP3 by 0.2 log units. The bromo compound exhibits XLogP3 = 1.6, whereas the chloro analog shows XLogP3 = 1.4 [1]. This difference can influence membrane permeability and non-specific binding in biological assays, an important consideration when the building block is intended for lead optimization programs where lipophilic efficiency (LipE) is tightly managed.

Drug Design ADME Physicochemical Properties

Molecular Weight Differential and Its Implications for Library Design

The bromoethyl derivative has a molecular weight of 234.05 g/mol, which is 44.46 Da heavier than the chloro analog (189.59 g/mol) [1]. This difference places the bromo compound closer to the upper boundary of the 'Rule of Three' for fragment-based screening (MW <300), whereas the chloro analog is lighter. In fragment-based drug discovery (FBDD), this additional mass translates to more heavy atoms available for key interactions, though it also reduces ligand efficiency (LE) unless accompanied by a proportional gain in affinity.

Fragment-Based Drug Discovery Library Design Molecular Properties

Orthogonal Reactivity Versus Bis-Halogenated Isoxazole Intermediates

In contrast to 3-bromo-5-(2-bromoethyl)isoxazole (CAS 189893-66-1), which contains two reactive C–Br bonds, methyl 5-(2-bromoethyl)-1,2-oxazole-3-carboxylate presents only one electrophilic alkyl bromide site, while the 3-position is occupied by a methyl ester. This eliminates chemoselectivity challenges in SN2 or cross-coupling reactions, where the dibromo derivative could yield mixtures of mono- and bis-substituted products [1]. The ester group at C-3 can be independently hydrolyzed or amidated without competing with the bromoethyl arm, enabling a linear, sequential functionalization strategy.

Synthetic Methodology Chemoselectivity Cross-Coupling

High-Value Application Scenarios for Methyl 5-(2-Bromoethyl)-1,2-Oxazole-3-Carboxylate


Medicinal Chemistry: Kinase or GPCR Targeted Library Synthesis

The bromoethyl substituent enables efficient diversification through nucleophilic displacement with amine-, thiol-, or alkoxide-containing pharmacophores under mild conditions (e.g., K₂CO₃/DMF, 60 °C). The isoxazole core is a recognized bioisostere for pyridine, amide, and ester functionalities; the methyl ester at C-3 can be further elaborated to amides or carboxylic acids for target engagement. The monofunctional alkyl bromide simplifies structure-activity relationship (SAR) exploration by reducing byproduct formation relative to dibrominated analogs [1].

Synthetic Methodology Development: Halogen Exchange and Click Chemistry

The primary alkyl bromide is an ideal substrate for Finkelstein halogen-exchange reactions (NaI/acetone) to generate the corresponding iodoethyl derivative for subsequent azide displacement and CuAAC click chemistry. The significantly higher reactivity of the bromide versus the chloride (30–60× faster under standard Finkelstein conditions [2]) ensures rapid, high-yielding conversion, making it the preferred building block for triazole-linked conjugate synthesis.

Fragment-Based Drug Discovery (FBDD) and Ligand Efficiency Optimization

With a molecular weight of 234.05 g/mol, the compound sits within the fragment space (MW <300) and offers a balanced combination of polar surface area (52.3 Ų) and moderate lipophilicity (XLogP3 = 1.6) [3]. The bromoethyl arm provides a single reactive vector for fragment growing, while the ester group can be transformed post-growth to fine-tune binding affinity. The XLogP3 differential (+0.2 versus the chloro analog) provides a quantitative knob for modulating logD during hit-to-lead development.

Agrochemical Intermediate: Isoxazole-Containing Herbicide or Fungicide Precursors

Isoxazole derivatives, including 5-substituted isoxazole-3-carboxylates, are privileged scaffolds in agrochemical discovery (e.g., isoxaflutole). The bromoethyl group serves as a versatile electrophilic handle for introducing sulfonyl, amino, or aryloxy motifs commonly found in commercial herbicides and fungicides. The higher reactivity of the alkyl bromide relative to the alkyl chloride ensures robust process chemistry, minimizing reaction cycle times and energy input in pilot-scale syntheses [4].

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